molecular formula C15H5BrCl3F3N2O B2454369 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline CAS No. 478039-37-1

2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline

Cat. No.: B2454369
CAS No.: 478039-37-1
M. Wt: 472.47
InChI Key: STAFYYPXHDPOFJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple halogen atoms and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines with different functional groups.

Scientific Research Applications

2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and trifluoromethyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline is unique due to its combination of multiple halogen atoms and a trifluoromethyl group on a quinoxaline core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5BrCl3F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAFYYPXHDPOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5BrCl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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